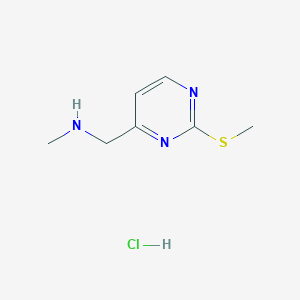

N-Methyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine hydrochloride

Descripción

Historical Context of Pyrimidine Research

Pyrimidines, first isolated in the early 19th century, gained prominence after Pinner's 1884 nomenclature linking their structure to pyridine and amidine. Early investigations focused on natural derivatives like alloxan and uric acid, but synthetic advancements in the 20th century expanded their utility. Pyrimidines are integral to nucleic acids (cytosine, thymine, uracil) and vitamins (thiamine), underscoring their biological indispensability. The compound under review builds on this legacy, incorporating sulfur and nitrogen substituents to explore modern pharmacological applications.

Nomenclature and Classification Systems

The systematic IUPAC name N-methyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine hydrochloride reflects its structure:

- Pyrimidine core : A six-membered ring with nitrogen atoms at positions 1 and 3.

- Substituents :

- Methylthio (-SMe) at position 2.

- Methylaminoethyl (-CH2-NH-Me) at position 4.

- Salt form : Hydrochloride, enhancing stability and solubility.

Classified as a heterocyclic amine, it belongs to the diazine family, distinguished by its dual nitrogen atoms and sulfur-containing functional group.

Chemical Registry Information and Identifiers

Table 1: Key Identifiers

Structural Overview and Key Features

The compound features:

- Pyrimidine ring : A planar, aromatic system with alternating single and double bonds.

- Methylthio group : Enhances lipophilicity, influencing membrane permeability.

- Methylaminoethyl side chain : Introduces basicity, facilitating salt formation with hydrochloric acid.

- Hydrochloride salt : Ionic interaction between the amine group and chloride ion improves crystallinity.

Computational analyses predict a polar surface area of 58.9 Ų and LogP of 1.2, suggesting moderate solubility and permeability.

Significance in Heterocyclic Chemistry Research

Pyrimidine derivatives are pivotal in drug discovery due to their mimicry of endogenous nucleotides. This compound’s sulfur and amine substituents make it a candidate for:

Current Research Status and Academic Importance

Recent studies highlight its role in kinase inhibitor libraries. For example, aminopyrimidines with similar substituents show activity against DRAK1 and MARK3/4, understudied kinases implicated in cancer and neurodegeneration. Academic interest also centers on its synthesis via condensation reactions, offering routes to novel heterocycles.

Table 2: Research Applications

Propiedades

IUPAC Name |

N-methyl-1-(2-methylsulfanylpyrimidin-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S.ClH/c1-8-5-6-3-4-9-7(10-6)11-2;/h3-4,8H,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRCCOHTOGOUOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC(=NC=C1)SC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-Methyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine hydrochloride, with the CAS number 2044706-59-2, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrimidine derivatives, which are known for diverse pharmacological properties.

The compound features a methylthio group attached to a pyrimidine ring, which may contribute to its biological activity.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, research on pyrimidine derivatives has shown that they can exhibit significant cytotoxic effects against various cancer cell lines. A notable study reported that certain pyrimidine analogs demonstrated IC50 values ranging from 2.43 to 14.65 μM against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines . These findings suggest that this compound could possess similar anticancer activity.

The biological activity of pyrimidine derivatives often involves multiple mechanisms, including:

- Microtubule Destabilization : Some compounds have been found to inhibit microtubule assembly, leading to apoptosis in cancer cells .

- Caspase Activation : Induction of apoptosis through caspase activation has been observed, indicating potential for therapeutic applications in oncology .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the methylthio group is believed to enhance lipophilicity and possibly improve cell membrane permeability, which is essential for effective drug action.

Pharmacokinetics

Preliminary data suggest favorable pharmacokinetic properties for compounds in this class:

| Property | Value |

|---|---|

| Lipinski's Rule of Five | Compliant |

| Blood-Brain Barrier Permeability | No |

| CYP Inhibition | None reported |

| GI Absorption | High |

These properties indicate that while the compound may not penetrate the blood-brain barrier, it could be well absorbed in the gastrointestinal tract, making it suitable for oral administration .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Cytotoxicity Studies : A range of pyrimidine derivatives was screened for cytotoxicity against various cancer cell lines. Compounds showed selective toxicity towards cancer cells compared to non-cancerous cells, underlining their potential as targeted therapies .

- In Vivo Efficacy : Further research is needed to evaluate the in vivo efficacy of this compound. Initial findings suggest promising results in animal models, particularly concerning tumor growth inhibition .

- Molecular Modeling : Computational studies have aided in predicting the binding affinity of this compound to various molecular targets involved in cancer progression, providing insights into its mechanism of action .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-Methyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine hydrochloride has been investigated for its role as a precursor in the synthesis of various bioactive compounds. Its structural characteristics make it a valuable building block in drug design.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the pyrimidine moiety can inhibit bacterial growth, suggesting that this compound could be explored further for developing new antimicrobial agents .

Synthetic Methodologies

The compound is utilized in various synthetic pathways, particularly in multi-component reactions (MCRs), which are essential for creating complex molecular architectures efficiently.

Application in Ugi Reaction

The Ugi reaction is a powerful tool for synthesizing peptidomimetics and other complex structures. This compound can serve as an amino component in Ugi-type reactions, leading to the formation of diverse scaffolds with potential biological activity .

| Reaction Type | Description | Outcome |

|---|---|---|

| Ugi Reaction | Combines amines, isocyanides, carboxylic acids, and aldehydes | Produces diverse peptidomimetics |

| Multi-component Reactions | Utilizes multiple reactants to form complex products | Efficient synthesis of drug-like compounds |

Biological Studies

The compound's biological activities have been explored in various contexts, particularly concerning its potential as an inhibitor in enzyme systems.

Case Study: Matrix Metalloproteinase Inhibitors

Inhibitors targeting matrix metalloproteinases (MMPs) are crucial for treating diseases related to tissue remodeling and cancer metastasis. This compound has been studied for its ability to inhibit MMP activity, showcasing its potential therapeutic applications .

Analytical Techniques

To ensure the quality and efficacy of compounds derived from this compound, advanced analytical techniques are employed:

Techniques Used

- High-performance liquid chromatography (HPLC) for purity assessment.

- Mass spectrometry (MS) for molecular weight determination.

- Nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.

These techniques help confirm the identity and purity of synthesized compounds, ensuring their suitability for further biological testing.

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

Key Structural Features:

- Core heterocycle: Pyrimidine ring (vs. thiazole, thieno-oxepin, or morpholine in analogs).

- N-Methylmethanamine side chain: Similar to other methanamine derivatives but with distinct positioning.

Analogous Compounds:

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride (CAS 690632-35-0):

- Core : Thiazole ring instead of pyrimidine.

- Substituents : 4-Chlorophenyl group at the 2-position.

- Properties : Higher molecular weight (261.17 g/mol) and melting point (268°C) compared to the target compound .

Substituents: Isopropyl group at the 2-position. Properties: Increased steric bulk compared to the methylthio group in the target compound .

PF-04455242 Hydrochloride (C21H28N2O2S·HCl):

- Core : Biphenyl system with a pyrrolidine-sulfonyl group.

- Substituents : Larger hydrophobic substituents; distinct pharmacological targeting (e.g., kinase inhibition) .

Physicochemical Properties and Stability

Comparison with Analog Syntheses:

- Thiazole Derivatives : Synthesized via Hantzsch thiazole cyclization (e.g., WO 2011069063 A2 protocols) .

- Thieno-Oxepin Derivatives: Use of column chromatography (DCM/MeOH gradient) and HCl salt precipitation .

Target Compound:

- Hypothesized Activity : Pyrimidine derivatives often target kinases or neurotransmitter receptors. The methylthio group may modulate affinity for sulfur-binding enzymes or receptors.

Analogs with Known Activity:

[2-(4-Chlorophenyl)thiazole]methanamine : Likely bioactive in antimicrobial or anticancer contexts (common for thiazoles) .

PF-04455242 : Kinase inhibitor, highlighting the role of sulfonyl and biphenyl groups in target specificity .

Pharmacokinetic and Toxicological Considerations

- Metabolism : Methylthio groups may undergo oxidation to sulfoxides or sulfones, altering bioavailability.

- Toxicity: Limited data; structural analogs (e.g., thiazoles) show moderate toxicity profiles in preclinical studies .

Métodos De Preparación

Structural Analysis and Key Intermediates

The target compound’s structure derives from a pyrimidine core ($$ \text{C}4\text{H}3\text{N}2 $$) modified at the 2- and 4-positions. The 2-(methylthio) group ($$ \text{-SMe} $$) and 4-(methylaminomethyl) group ($$ \text{-CH}2\text{NHMe} $$) are critical for its physicochemical properties. The hydrochloride salt enhances solubility and stability, making it suitable for further pharmacological evaluations.

Retrosynthetic Analysis

Retrosynthetically, the molecule can be dissected into:

- Pyrimidine ring : Constructed via cyclization of a β-dicarbonyl precursor or through condensation reactions.

- Methylthio group : Introduced via nucleophilic substitution or thiolation.

- Methylaminomethyl side chain : Installed via reductive amination or alkylation of a primary amine.

Synthetic Routes and Methodologies

Pyrimidine Ring Formation

The pyrimidine core is typically synthesized using Biginelli-like reactions or cyclocondensation of thiourea with β-keto esters. For example, reacting methyl acetoacetate with thiourea in acidic conditions yields 2-thiouracil derivatives, which can be further functionalized. However, for 2-(methylthio)pyrimidines, direct thiolation using methylthiolating agents (e.g., $$ \text{MeSH} $$) or Mitsunobu conditions with $$ \text{MeS}^- $$ nucleophiles is preferred.

Example Protocol:

- Cyclization :

- Methylthio Introduction :

Introduction of the Methylaminomethyl Side Chain

The 4-position of the pyrimidine ring is electrophilic, allowing for nucleophilic substitution. A two-step approach is employed:

Step 1: Chloromethylation

- React 2-(methylthio)pyrimidine with paraformaldehyde and HCl gas in dioxane at 60°C to form 4-chloromethyl-2-(methylthio)pyrimidine.

Step 2: Amination with Methylamine

Optimization and Critical Parameters

Reaction Conditions

Analytical Characterization

Challenges and Mitigation Strategies

- Oxidation of Methylthio Group : The $$ \text{-SMe} $$ group is prone to oxidation to sulfoxide/sulfone. Conduct reactions under inert atmosphere (N₂/Ar).

- Amine Hydroscopicity : The free base absorbs moisture; store under desiccation.

- Byproducts : Over-alkylation during amination forms quaternary salts. Use excess methylamine and monitor reaction progress via TLC.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. How can the synthesis of N-Methyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine hydrochloride be optimized for high yield and purity?

- Methodology :

- Reaction Conditions : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of the methylthio group and amine functionalities . Control temperature (e.g., 0–5°C during alkylation steps) to minimize side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency for pyrimidine derivatives .

- Purification : Employ recrystallization in ethanol-water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol gradients) to isolate the hydrochloride salt .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Use H and C NMR to verify the pyrimidine ring protons (δ 6.8–8.2 ppm), methylthio group (δ 2.5 ppm), and methylamine protons (δ 2.2–3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 228.0821) .

- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) assesses purity (>95%) .

Q. How does the hydrochloride salt form influence solubility and stability?

- Methodology :

- Solubility : The hydrochloride salt increases water solubility (e.g., >50 mg/mL in PBS at pH 7.4), critical for in vitro assays .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store lyophilized powder at -20°C under desiccation to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina with protein structures from the PDB (e.g., serotonin receptors or kinases) to identify binding pockets .

- Pharmacophore Mapping : Analyze key features (e.g., pyrimidine ring for π-π stacking, methylthio group for hydrophobic interactions) using Schrödinger Suite .

- ADMET Prediction : Tools like SwissADME predict blood-brain barrier permeability (e.g., logP ~2.1) and cytochrome P450 interactions .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Orthogonal Assays : Validate enzyme inhibition (e.g., IC) via fluorescence polarization and radiometric assays .

- Dose-Response Curves : Compare EC values across cell lines (e.g., A549 vs. HeLa) to assess cell-type specificity .

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .

Q. What strategies are effective for modifying the compound to enhance its pharmacokinetic profile?

- Methodology :

- Derivatization : Introduce substituents at the pyrimidine 5-position (e.g., halogens for metabolic stability) via Suzuki-Miyaura coupling .

- Prodrug Design : Synthesize acetylated or PEGylated derivatives to improve oral bioavailability .

- Metabolite Identification : Use LC-MS/MS to track in vitro hepatic microsomal metabolites and guide structural tweaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.